2,4-Dichlorophenylacetone

Description

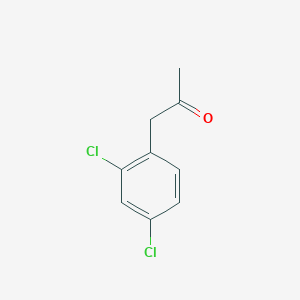

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVVHXZQWSCZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370125 | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-07-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2,4 Dichlorophenylacetone

Synthetic Routes for 2,4-Dichlorophenylacetone

The synthesis of this compound can be achieved through several established chemical methodologies, each with its own set of advantages and reaction conditions.

Preparation via Oxidation of Corresponding Alcohols

A primary method for the preparation of this compound involves the oxidation of the corresponding secondary alcohol, 1-(2,4-dichlorophenyl)propan-2-ol. This transformation is a standard procedure in organic synthesis, where an oxidizing agent is employed to convert the hydroxyl group of the alcohol into a carbonyl group, yielding the ketone. Common oxidizing agents for this purpose include chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent. Milder, more selective oxidizing agents can also be utilized to minimize potential side reactions.

Formation through Grignard Reagent Chemistry

Grignard reagents offer a versatile route to this compound. masterorganicchemistry.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com This method typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For instance, a Grignard reagent can react with a nitrile to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org Specifically, the synthesis can be achieved by reacting 2-(2,4-dichlorophenyl)-N-methoxy-N-methylacetamide with Methylmagnesium Bromide. chemicalbook.com The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the other reactant to form a new carbon-carbon bond, a key step in the assembly of the target molecule. masterorganicchemistry.com

Other Established Preparative Methods

Beyond oxidation and Grignard reactions, other established methods are available for the synthesis of this compound. One notable method is the Friedel-Crafts acylation. masterorganicchemistry.comchemguide.co.ukthieme.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride. masterorganicchemistry.comchemguide.co.ukthieme.com For the synthesis of a related compound, 2,4-dichloroacetophenone, m-dichlorobenzene can be reacted with acetyl chloride or acetic anhydride. patsnap.comgoogle.compatsnap.com This electrophilic aromatic substitution reaction is a powerful tool for the formation of aryl ketones. thieme.comrsc.org The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. thieme.com

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned to maximize the yield and purity of the product include temperature, reaction time, solvent, and the stoichiometry of the reactants and catalysts. For instance, in Friedel-Crafts acylations, the choice of solvent and the amount of Lewis acid can significantly impact the reaction outcome. thieme.com Similarly, in Grignard reactions, maintaining anhydrous (dry) conditions is critical, as Grignard reagents are highly reactive towards water. chemguide.co.uklibretexts.org The systematic variation of these parameters allows for the development of a robust and high-yielding synthetic protocol.

Derivatization Reactions of this compound

The presence of a carbonyl group makes this compound a versatile precursor for the synthesis of a variety of other compounds through derivatization reactions.

Nucleophilic Additions and Substitutions

The carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgbyjus.commasterorganicchemistry.com This reactivity allows for a wide range of nucleophilic addition reactions. For example, the reaction with primary amines can lead to the formation of imines. byjus.com Similarly, the addition of hydrogen cyanide can yield a cyanohydrin. byjus.com These reactions are fundamental in organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to give the final alcohol derivative. byjus.com

| Reaction Type | Reactant | Product |

| Nucleophilic Addition | Primary Amine | Imine |

| Nucleophilic Addition | Hydrogen Cyanide | Cyanohydrin |

| Nucleophilic Addition | Grignard Reagent | Tertiary Alcohol |

| Reduction | Hydride Reagent | Secondary Alcohol |

Reductive Amination to Form Substituted Amines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound, this reaction transforms the ketone functionality into a primary, secondary, or tertiary amine, depending on the amine reagent used. The process typically involves a two-step sequence within a single reaction vessel. libretexts.org

The initial step is the nucleophilic addition of an amine (such as ammonia, a primary amine, or a secondary amine) to the carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form an imine or enamine intermediate. wikipedia.orgpressbooks.pub The subsequent step is the reduction of this intermediate to the corresponding amine. wikipedia.org

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is also an effective method. pressbooks.pubcommonorganicchemistry.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. commonorganicchemistry.com

For instance, the reaction of this compound with ammonia, followed by reduction, would yield a primary amine. Similarly, reaction with a primary amine would result in a secondary amine, and a secondary amine would lead to a tertiary amine. pressbooks.pub

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective, tolerates acid-sensitive functional groups. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Stable in acidic solutions, selectivity can be pH-dependent. wikipedia.orgcommonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can also reduce the starting ketone, so addition is timed after imine formation. wikipedia.orgcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd/C or H₂/Raney Ni) | Various | Effective for both aromatic and aliphatic nitro group reduction; Raney Nickel is used when dehalogenation is a concern. commonorganicchemistry.com |

Reactions with Heterocyclic Reagents (e.g., Triazoles)

This compound and its derivatives can serve as precursors in the synthesis of complex heterocyclic compounds. A notable example is the reaction with triazoles to form antifungal agents. For instance, derivatives of this compound are key intermediates in the synthesis of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. nih.gov

The synthesis of these triazole-containing compounds can proceed through various pathways. One approach involves the initial conversion of this compound to an epoxide, followed by the nucleophilic opening of the epoxide ring by a 1,2,4-triazole. This reaction introduces the triazole moiety into the molecular structure. Subsequent chemical modifications, such as reductive amination of a ketone, can then be carried out to introduce the desired amine functionality. nih.gov

Another synthetic route involves the condensation of a derivative of this compound, such as 2-(2,4-dichlorophenyl)-1-pentanole, with 1,2,4-triazole. nih.gov This reaction leads to the formation of a carbon-nitrogen bond between the aliphatic side chain and the triazole ring. nih.gov The resulting compounds often exhibit significant biological activity, functioning as inhibitors of sterol biosynthesis in fungi. nih.gov

Condensation Reactions with this compound Derivatives

The Claisen-Schmidt condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com In the case of this compound, the presence of α-hydrogens on the carbon adjacent to the carbonyl group allows it to participate in this type of condensation.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the α-carbon of this compound to form an enolate ion. byjus.comgordon.edu This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product leads to the formation of a conjugated enone. gordon.edu

This pathway is a valuable tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated ketones. scienceinfo.com The specific aromatic aldehyde used in the reaction will determine the final structure of the product.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.org The standard reaction involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

A modified approach could involve using a derivative of this compound as the acylating agent. For example, a carboxylic acid derivative of this compound could be converted to its corresponding acyl chloride. This acyl chloride could then be used to acylate another aromatic ring in the presence of a Lewis acid.

The regioselectivity of the Friedel-Crafts acylation on substituted benzenes is influenced by the nature of the existing substituents. rsc.org In the case of dichlorobenzenes, the substitution pattern is directed by the deactivating, ortho-, para-directing nature of the chlorine atoms. rsc.org This understanding can be applied to predict the outcome of acylating an aromatic compound with a derivative of this compound.

Alkylation Reactions of the Ketone Moiety

The ketone moiety of this compound contains α-hydrogens that can be removed by a strong base to form an enolate ion. libretexts.org This enolate is a potent nucleophile and can react with alkyl halides in an SN2 reaction, resulting in the alkylation of the α-carbon. libretexts.orgyoutube.com

A common strong base used for this purpose is lithium diisopropylamide (LDA). youtube.com The use of a strong, non-nucleophilic base like LDA ensures the complete and irreversible formation of the enolate, preventing self-condensation of the starting ketone. libretexts.org The choice of the alkylating agent, typically a primary or secondary alkyl halide, will determine the structure of the resulting α-alkylated ketone. libretexts.org

Regioselectivity can be a consideration in the alkylation of unsymmetrical ketones. nih.govdigitellinc.comnih.gov In such cases, the reaction conditions, including the base, temperature, and solvent, can be adjusted to favor the formation of either the kinetic or thermodynamic enolate, leading to different alkylation products.

Table 2: Key Reagents in the Alkylation of Ketones

| Reagent | Role | Example |

| Strong Base | Deprotonation of α-carbon to form enolate | Lithium diisopropylamide (LDA) |

| Alkyl Halide | Electrophile for SN2 reaction with enolate | Methyl iodide, Ethyl bromide |

| Aprotic Solvent | Provides a medium for the reaction | Tetrahydrofuran (THF), Diethyl ether |

Oxidation and Reduction Pathways of this compound and Its Derivatives

The chemical reactivity of this compound and its derivatives allows for various oxidation and reduction transformations.

Oxidation:

The aromatic ring of this compound is susceptible to oxidation, particularly under harsh conditions. Oxidative degradation of related compounds like 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid has been studied, often involving the generation of hydroxyl radicals. fiu.edunih.govelsevierpure.comnih.gov These highly reactive species can lead to the hydroxylation and eventual cleavage of the aromatic ring.

Reduction:

The ketone carbonyl group is the primary site for reduction. As discussed in the context of reductive amination, this group can be reduced to an amine. wikipedia.org Alternatively, the ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com The resulting 1-(2,4-dichlorophenyl)propan-2-ol can serve as a versatile intermediate for further synthetic transformations.

The nitro group, if present in a derivative, can be reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation or the use of metals like zinc, iron, or tin in acidic media. commonorganicchemistry.com

Rearrangement Reactions Involving Dichlorophenylacetone Structures

Dichlorophenylacetone structures, particularly α-halo-substituted variants, are susceptible to skeletal rearrangements that yield valuable chemical entities. These reactions proceed through various mechanisms, leading to the formation of new carbon frameworks. Key examples of such transformations include the Favorskii rearrangement and the Willgerodt-Kindler reaction.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones, which rearrange in the presence of a base to form carboxylic acid derivatives such as acids, esters, or amides. wikipedia.org For an α-halo derivative of this compound, this reaction would typically proceed through one of two primary mechanisms, depending on the structure of the ketone.

Cyclopropanone Mechanism: This is the most common pathway for α-haloketones that possess an acidic α'-proton (a proton on the carbon on the other side of the carbonyl group from the halogen). wikipedia.org The reaction is initiated by the abstraction of this proton by a base to form an enolate. This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the halogen, resulting in the formation of a strained cyclopropanone intermediate. purechemistry.org The nucleophile (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of this intermediate. The subsequent cleavage of the cyclopropane ring occurs in a manner that forms the most stable carbanion, which is then protonated to yield the final rearranged product, typically a carboxylic acid or ester. wikipedia.org

Quasi-Favorskii (Semi-Benzylic) Mechanism: In cases where the α-haloketone lacks an enolizable α'-proton, the rearrangement proceeds through an alternative pathway known as the quasi-Favorskii or semi-benzylic mechanism. wikipedia.orgnrochemistry.com This process involves the direct nucleophilic attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. ddugu.ac.in This is followed by a concerted 1,2-migration of the adjacent carbon group, which displaces the halide ion and leads to the rearranged product. ddugu.ac.in This mechanism results in an inversion of the configuration at the carbon atom that was initially bonded to the halogen.

Additionally, a photochemical variant, the photo-Favorskii reaction, can also occur, proceeding through a triplet diradical intermediate. wikipedia.org

| Rearrangement Type | Substrate Requirement | Key Intermediate | Typical Product |

|---|---|---|---|

| Favorskii (Standard) | α-Haloketone with enolizable α'-proton | Cyclopropanone | Carboxylic acid, ester, or amide |

| Quasi-Favorskii | α-Haloketone without enolizable α'-proton | Tetrahedral intermediate | Carboxylic acid, ester, or amide |

| Photo-Favorskii | α-Haloketone | Triplet diradical and dione spiro intermediate | Rearranged product |

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides another pathway for the rearrangement of aryl alkyl ketones like this compound. This reaction transforms the ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. wikipedia.orgunacademy.com The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. msu.edu

The mechanism is thought to begin with the formation of an enamine from the ketone and the secondary amine. wikipedia.org This enamine then reacts with sulfur. The subsequent rearrangement involves a complex series of steps, including thio-substituted iminium-aziridinium rearrangements, which effectively result in the migration of the carbonyl function (as a thioamide) to the terminal carbon of the alkyl chain and its simultaneous oxidation. wikipedia.orgorganic-chemistry.org This reaction offers a unique method for transforming the carbonyl group of this compound into a terminal functional group.

Chemo-Enzymatic Approaches in this compound Synthesis and Transformation

Chemo-enzymatic strategies combine the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. For this compound and related structures, these approaches are particularly valuable for the asymmetric reduction of the ketone to produce enantiomerically pure chiral alcohols, which are important building blocks in the pharmaceutical industry.

The core of this approach involves the use of oxidoreductase enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which catalyze the stereoselective reduction of the carbonyl group. nih.gov While direct enzymatic reduction of this compound is plausible, extensive research has been conducted on the closely related substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, providing a clear model for this transformation. researchgate.netresearchgate.net

The process typically involves the following key components:

The Enzyme (Biocatalyst): A highly selective ketoreductase is chosen. For example, a ketoreductase from Scheffersomyces stipitis (SsCR) and a mutant ketoreductase (LK08) from Lactobacillus kefiri have proven effective in reducing 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.netresearchgate.net These enzymes exhibit excellent enantioselectivity, producing the desired alcohol stereoisomer with very high enantiomeric excess (ee). researchgate.netresearchgate.net

The Substrate: The dichlorophenyl ketone derivative is dissolved in a suitable buffer, often with a co-solvent like dimethylsulfoxide (DMSO) to improve solubility.

Cofactor Regeneration System: KREDs and ADHs require a hydride source from a cofactor, typically NADPH or NADH. As these cofactors are expensive, an in situ regeneration system is crucial for a cost-effective process. A common system pairs the KRED with another enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. mdpi.com The GDH oxidizes glucose, which in turn reduces NADP+ back to NADPH, allowing the cofactor to be used catalytically. mdpi.com

Research on the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone has demonstrated the power of this chemo-enzymatic approach. Optimized reaction conditions, including pH, temperature, and substrate concentration, have led to high yields and exceptional stereoselectivity. researchgate.net For instance, using a ketoreductase from S. stipitis, the corresponding (R)-alcohol was produced with an 88.2% isolated yield and an enantiomeric excess of 99.9%. researchgate.net Similarly, a process using a mutant L. kefiri ketoreductase achieved full conversion of the ketone to the (S)-alcohol with an ee value greater than 99%. researchgate.net

This biocatalytic transformation highlights an efficient and environmentally friendly alternative to traditional chemical reductants, providing access to valuable chiral intermediates from dichlorophenylacetone-related structures.

| Enzyme Source | Product | Yield | Enantiomeric Excess (ee) | Cofactor System | Reference |

|---|---|---|---|---|---|

| Scheffersomyces stipitis CBS 6045 (SsCR) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% (isolated) | 99.9% | GDH-coupled NADPH regeneration | researchgate.net |

| Lactobacillus kefiri (LK08 mutant) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% (conversion) | >99% | Not specified, Isopropanol used | researchgate.net |

Applications of 2,4 Dichlorophenylacetone and Its Derivatives in Advanced Chemical Synthesis

Utility as a Precursor in Medicinal Chemistry

In the field of medicinal chemistry, the synthesis of novel compounds with potential therapeutic applications is paramount. 2,4-Dichlorophenylacetone serves as a key starting material for constructing the core structures of various biologically active molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.

Heterocyclic compounds are central to drug design, and this compound provides a platform for accessing several important classes of these molecules. The ketone functional group is a key reaction site for cyclization reactions that form the heterocyclic ring.

The synthesis of pyrazole (B372694) derivatives, a class of compounds with a wide range of pharmacological activities, can be achieved using precursors derived from this compound. nih.govmdpi.com A standard and widely used method for constructing a pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comhilarispublisher.com

This compound can serve as the starting point for generating the necessary 1,3-diketone intermediate. For instance, it can undergo a Claisen condensation with an appropriate ester, such as diethyl oxalate, to introduce a second carbonyl group, yielding a substituted β-diketone. This intermediate, which incorporates the 2,4-dichlorophenyl moiety, can then be reacted with hydrazine or a substituted hydrazine. The subsequent cyclocondensation and dehydration reaction produces a highly substituted pyrazole, as shown in the generalized scheme below.

Table 1: Generalized Synthesis of Pyrazole Derivatives

| Step | Reactants | Reaction Type | Product |

|---|---|---|---|

| 1 | This compound, Ester (e.g., diethyl oxalate), Base | Claisen Condensation | 1-(2,4-dichlorophenyl)-1,3-dioxobutane derivative |

| 2 | 1-(2,4-dichlorophenyl)-1,3-dioxobutane derivative, Hydrazine | Cyclocondensation | 3-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole derivative |

Similarly, pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. bu.edu.eg The 1,3-diketone derived from this compound can also serve as the three-carbon component in these reactions to yield pyrimidine derivatives bearing the 2,4-dichlorophenyl substituent.

Isoxazoles are another important class of five-membered heterocyclic compounds that are present in a number of drug molecules and are noted for their diverse biological activities. organic-chemistry.orgwpmucdn.com A primary and efficient method for isoxazole (B147169) synthesis is the reaction of a 1,3-diketone with hydroxylamine (B1172632). nih.gov

Following the same initial step as for pyrazole synthesis, this compound is first converted into a 1,3-dicarbonyl intermediate. This intermediate is then subjected to a cyclocondensation reaction with hydroxylamine hydrochloride. The reaction proceeds to form a 3,5-disubstituted isoxazole, where one of the substituents is derived from the this compound backbone. This synthetic route provides reliable access to isoxazoles containing the specific dichlorinated phenyl group. eresearchco.com

One of the most significant applications of this compound derivatives is in the synthesis of the potent antifungal agent, Itraconazole. The Itraconazole molecule contains a critical triazole-dioxolane core structure attached to a 2,4-dichlorophenyl group. telangana.gov.inscimplify.com The synthesis of this core relies on a key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, often referred to as the "triazole alcohol". patsnap.com

The manufacturing process for this key intermediate utilizes a precursor that is structurally very similar to this compound, such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. google.com This α-triazolyl ketone undergoes a series of reactions, including ketalization with a suitable triol followed by stereoselective cyclization, to form the desired cis-dioxolane ring structure. This intermediate is then coupled with the second major fragment of the molecule to complete the synthesis of Itraconazole. telangana.gov.inquickcompany.in

Table 2: Key Steps in the Synthesis of an Itraconazole Intermediate

| Precursor | Key Transformation | Intermediate Product |

|---|---|---|

| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Ketalization and stereoselective cyclization | cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol |

The 2,4-dichlorophenyl group is a common structural motif found in many pharmacologically active compounds designed to interact with biological targets such as enzymes and receptors. This is due to the electronic and steric properties conferred by the chlorine atoms, which can influence binding affinity and metabolic stability. While the 2,4-dichlorophenyl moiety is a known component of various inhibitors, specific examples of enzyme inhibitors or receptor ligands synthesized directly from this compound as the starting material are not prominently detailed in available scientific literature. However, the potential to use it as a scaffold for generating libraries of compounds for screening against such targets remains a logical application in drug discovery.

Synthesis of Diverse Heterocyclic Compounds

Other Specialized Synthetic Applications

Beyond its role in the synthesis of specific antifungal and herbicidal agents, this compound and its derivatives serve as versatile precursors in the creation of a diverse array of specialized chemical structures with various biological activities. The reactivity of the ketone functional group, combined with the electronic effects of the dichlorinated phenyl ring, allows for its participation in a range of condensation and cyclization reactions, leading to the formation of complex heterocyclic systems and other bioactive molecules. These applications extend into the fields of medicinal chemistry and materials science, where the 2,4-dichlorophenyl moiety is often incorporated to enhance biological efficacy or impart specific physicochemical properties to the target molecules.

Research in this area has particularly focused on the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents. The synthetic strategies employed often involve the transformation of the acetonyl side chain into various pharmacologically active scaffolds.

Synthesis of Thiazolidin-4-one Derivatives with Anti-inflammatory Properties

A notable application of derivatives of the 2,4-dichlorophenyl structural motif is in the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds known for their wide range of pharmacological activities. While not directly starting from this compound, the synthesis of novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones highlights the utility of the dichlorophenyl group in developing potent anti-inflammatory agents. In one study, a series of 2-imino-4-thiazolidinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. organic-chemistry.org

The synthesis of these compounds demonstrates a multi-step process that ultimately incorporates the 2,4-dichlorophenoxyacetic acid moiety. The resulting derivatives exhibited significant inhibition of inflammation in animal models, with some compounds showing efficacy comparable to or greater than the standard anti-inflammatory drug, indomethacin. organic-chemistry.org The mechanism of action for these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators of the inflammatory response. organic-chemistry.org

Table 1: Anti-inflammatory Activity of Selected 2,4-Dichlorophenoxy Acetic Acid Substituted Thiazolidin-4-one Derivatives

| Compound ID | Structure | In Vivo Inhibition (%) after 5h | Reference |

| 1k | 5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | 81.14 | organic-chemistry.org |

| 1m | 5-(2,4-dichloro-phenoxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | 78.80 | organic-chemistry.org |

| Indomethacin | Standard Drug | 76.36 | organic-chemistry.org |

Synthesis of Chalcone (B49325) Derivatives with Anticancer and Antioxidant Potential

The 2,4-dichlorophenyl structural unit has also been incorporated into chalcone derivatives, which are recognized for their broad spectrum of biological activities, including anticancer and antioxidant effects. Although not originating from this compound itself, the synthesis of chalcones containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety showcases the value of the dichlorophenyl group in designing molecules with potential therapeutic applications. A study detailed the design and synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides. nih.gov

These compounds were evaluated for their cytotoxic effects on various human cancer cell lines and for their antioxidant properties. Several of the synthesized derivatives displayed significant anticancer activity, with IC50 values in the low microgram per milliliter range. nih.gov The antioxidant activity of these chalcones was also notable, with some derivatives showing potent radical scavenging capabilities. nih.gov

Table 2: Biological Activities of a Representative 2,4-Dichlorobenzenesulfonamide-Containing Chalcone Derivative

| Derivative | Target Cancer Cell Line | IC50 (µg/mL) | Antioxidant Activity (Radical Scavenging) | Reference |

| 5 | Gastric Adenocarcinoma (AGS) | Not specified | High | nih.gov |

Synthesis of 2,4-Dichlorophenyl-cyanoxime as a Carbonyl Reductase Inhibitor

In a more direct application of a closely related precursor, 2,4-dichlorophenyl-cyanoxime has been synthesized from 2,4-dichlorophenylacetonitrile. This compound has been identified as a potent inhibitor of human carbonyl reductase, an enzyme implicated in the resistance of certain cancers to chemotherapy. The synthesis of this cyanoxime derivative represents a specialized application aimed at developing adjunctive therapies for cancer treatment.

The research highlights the potential of molecules containing the 2,4-dichlorophenyl group to interact with specific biological targets and modulate their activity. The structural and electronic properties conferred by the dichlorinated phenyl ring are likely crucial for the observed inhibitory effects on carbonyl reductase.

Mechanistic Investigations and Fundamental Biological Activity Studies of 2,4 Dichlorophenylacetone Derivatives

Elucidation of Molecular Interaction Mechanisms

The understanding of how 2,4-dichlorophenylacetone derivatives exert their biological effects begins at the molecular level. Researchers employ computational and experimental techniques to elucidate the specific interactions between these compounds and their biological targets.

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. nih.gov This approach has been instrumental in studying derivatives containing the 2,4-dichlorophenyl moiety.

For instance, a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, which incorporate the 2,4-dichlorophenoxy group, were investigated as potential anti-inflammatory agents by studying their interaction with the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Molecular docking studies, performed using AutoDock Vina, revealed that these synthesized compounds could form stronger complexes with the COX-2 active site compared to the parent 2,4-dichlorophenoxyacetic acid. mdpi.com The binding affinity, represented by the change in Gibbs free energy (∆G), is a key indicator of the complex's stability. One of the most effective compounds, a thiourea (B124793) derivative with a naphthalene (B1677914) group (7h), exhibited a ∆G of -10.4 kcal/mol and formed four intermolecular hydrogen bonds with amino acid residues Arg 120 and Tyr 355 in the active site. mdpi.com

In another study, a 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govpjps.pkoxazin-4-one derivative was evaluated in-silico for its potential anticancer activity by docking against Methionyl-tRNA Synthetase (MRS), an enzyme crucial for protein synthesis. pjps.pk The docking score, calculated using the MolDock function, was -76.04 Kcal/mol. pjps.pk This score, while significant, was lower than that of the native ligand (-93.50 Kcal/mol), suggesting a moderate interaction with the target enzyme. pjps.pk

These studies highlight how computational docking can effectively screen and predict the binding affinities of dichlorophenyl derivatives, guiding the synthesis of more potent molecules. mdpi.compjps.pk

Table 1: Molecular Docking Results for Dichlorophenyl Derivatives Data sourced from multiple studies to illustrate binding affinities.

| Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido) ethyl)acetamide | COX-2 | -10.4 | Arg 120, Tyr 355 |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govpjps.pkoxazin-4-one | Methionyl-tRNA Synthetase | -76.04 | Not specified |

The binding of a ligand to its target protein often initiates a cascade of events known as a cellular signaling pathway, which ultimately leads to a biological response. nih.govresearcher.life The enzymatic inhibition or receptor activation by this compound derivatives can modulate these pathways.

For example, the inhibition of the COX-2 enzyme by 2-(2,4-dichlorophenoxy) derivatives directly impacts the prostaglandin (B15479496) synthesis pathway. mdpi.com COX-2 is a key enzyme in converting arachidonic acid into prostaglandins, which are lipid compounds that act as signaling molecules in inflammation. By blocking the active site of COX-2, these derivatives reduce the production of prostaglandins, thereby modulating inflammatory signaling.

Similarly, derivatives that act as agonists for cannabinoid receptors, such as the CB2 receptor, modulate endocannabinoid signaling pathways. h1.conih.gov Activation of the CB2 receptor, a G protein-coupled receptor, can influence various downstream pathways, including those involving adenylyl cyclase and mitogen-activated protein kinases (MAPKs), which play roles in immune response and pain perception. nih.govlumirlab.com For example, the selective CB2 receptor agonist 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide was developed for its potential to treat inflammatory pain by modulating these pathways. h1.co

While specific, detailed pathway analyses for this compound itself are not extensively documented in the provided context, the known functions of the targets of its derivatives strongly suggest modulation of critical cellular signaling pathways involved in inflammation, immunity, and cell proliferation. mdpi.comh1.coresearcher.life

Exploration of Biological Activity Profiles of Synthesized Derivatives

The synthesis of various derivatives of this compound allows for the exploration of a wide range of biological activities. These investigations are crucial for identifying potential therapeutic applications.

Several studies have demonstrated the potential of derivatives containing the 2,4-dichlorophenyl structure as antimicrobial agents. These compounds have shown efficacy against a variety of bacterial pathogens, including those resistant to conventional antibiotics. gcu.ac.ukwjbphs.com

One study investigated the antibacterial activity of 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol. gcu.ac.uk This compound was tested against a panel of clinically significant, antibiotic-resistant bacteria, often referred to as ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). gcu.ac.uk The research highlighted the broad-spectrum potential of such derivatives in combating difficult-to-treat infections. gcu.ac.uk

In a different approach, dichlorophen, a related compound, was used to functionalize gold nanoparticles (DDM_Au NPs). nih.gov These nanoparticles demonstrated potent antibacterial activity against carbapenem-resistant Enterobacteriaceae (CRE), a critical priority pathogen group. nih.gov The minimum inhibitory concentrations (MICs) ranged from 4 to 16 μg/mL. nih.gov Mechanistic studies suggested that the antimicrobial action was due to the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress. nih.gov This indicates that the dichlorophenyl moiety can be a key component in developing novel antimicrobial materials.

Table 2: Antimicrobial Activity of a Dichlorophen Derivative Illustrative data on the efficacy against specific bacterial strains.

| Bacterial Group | Activity | Mechanism of Action |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | MIC: 4-16 μg/mL | Disruption of membrane integrity, induction of oxidative stress |

| ESKAPE Pathogens | Broad-spectrum activity | Not specified |

Derivatives of this compound have been identified as potent modulators of various enzymes and receptors, demonstrating their potential as therapeutic agents. mdpi.comnih.govh1.co

As previously mentioned, derivatives of 2-(2,4-dichlorophenoxy)acetic acid are effective inhibitors of the COX-2 enzyme, which is a key target for anti-inflammatory drugs. mdpi.com The ability of these compounds to bind to and block the activity of this enzyme highlights their potential in treating inflammatory conditions. mdpi.com

Furthermore, the 2,4-dichlorophenyl group has been incorporated into molecules designed to target the endocannabinoid system. h1.co The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is involved in regulating numerous physiological processes. nih.govnih.gov A significant discovery was the identification of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) as a selective and potent agonist for the CB2 receptor. h1.co This compound was optimized from an initial screening hit and was selected as a clinical candidate for treating inflammatory pain, showcasing the therapeutic potential of targeting the CB2 receptor with such derivatives. h1.co

Table 3: Enzymatic and Receptor Modulation by Dichlorophenyl Derivatives

| Derivative Class/Compound | Target | Biological Effect | Potential Application |

| 2-(2,4-dichlorophenoxy)acetamides | COX-2 Enzyme | Inhibition | Anti-inflammatory |

| GW842166X | CB2 Receptor | Selective Agonist | Inflammatory Pain |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.orgcollaborativedrug.com By systematically modifying parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its effects. gardp.org Structure-Property Relationship (SPR) studies, similarly, investigate how structural changes influence physicochemical properties like solubility and metabolism. nih.gov

For derivatives containing a 2,4-dichlorophenyl ring, SAR studies have provided valuable insights for optimizing their potency and selectivity. In an extensive study on a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs targeting the Peroxisome proliferator-activated receptor γ (PPARγ), researchers identified several key structural determinants for activity. nih.gov

The study revealed that:

Substituents on the 2,4-dichlorophenyl ring (Ring A): The sulfonamide linker attached to this ring was found to be critical for activity. Substitutions at position 4 of this ring were generally associated with higher transcriptional activity. For example, replacing the chlorine at position 4 with a bromine atom resulted in a higher affinity ligand, partly due to the formation of a weak hydrogen bond with the backbone nitrogen of the amino acid Phe282 in the receptor's binding pocket. nih.gov

Position of Substituents: Substitutions at position 2 of the benzene (B151609) ring A were found to aid in tighter packing within the binding pocket, contributing to activity. nih.gov

Nature of Substituents: The type of chemical group substituted onto the core structure significantly impacted potency. For instance, comparing a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group, the latter was found to be significantly more potent. The addition of the oxygen atom allowed the trifluoro group to pack deeper into the binding pocket and form halide bonds with the residue Gln286, thereby increasing the compound's affinity for PPARγ. nih.gov

These detailed SAR analyses demonstrate that even subtle changes to the dichlorophenyl moiety and associated structures can lead to dramatic differences in biological activity. nih.govnih.gov This knowledge is crucial for the rational design of new derivatives with improved therapeutic profiles. nih.govrsc.org

Analytical Methodologies for 2,4 Dichlorophenylacetone and Its Reaction Products

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental in the analysis of 2,4-Dichlorophenylacetone, allowing for the separation of the target compound from starting materials, byproducts, and impurities.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It is frequently used for determining the purity of a sample and for quantitative measurements. The separation is typically achieved using a capillary column, such as an HP-5 weak polarity column, which separates components based on their boiling points and interactions with the stationary phase.

A common detector used in conjunction with GC for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity. For unambiguous identification and quantification, especially in complex matrices, GC is often coupled with Mass Spectrometry (GC-MS). google.com

A study on the separation of the isomeric compounds 2,4-dichloroacetophenone and 2,6-dichloroacetophenone, which are structurally similar to this compound, provides insight into potential GC conditions. The method utilized an HP-5 capillary column (30m x 0.32mm x 0.5µm) with nitrogen as the carrier gas at a flow rate of 1.0 mL/min. google.com The temperature of the injection port was set between 200-280°C, the column oven was maintained at 130-180°C, and the detector was kept at 250-300°C. google.com These parameters can serve as a starting point for developing a validated method for this compound.

Table 1: Example Gas Chromatography (GC) Conditions for Isomer Separation

| Parameter | Value |

|---|---|

| Column | HP-5 weak polarity capillary column |

| Dimensions | 30m x 0.32mm x 0.5µm |

| Carrier Gas | Nitrogen |

| Flow Rate | 1.0 mL/min |

| Injector Temp. | 200-280°C |

| Oven Temp. | 170°C (Isothermal) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250-300°C |

| Injection Vol. | 2 µL |

This table is based on a method for the related compound 2,4-dichloroacetophenone and serves as an illustrative example. google.com

High-Performance Liquid Chromatography (HPLC) for Characterization and Separation

High-Performance Liquid Chromatography (HPLC) is another essential tool for the analysis of this compound. It is particularly useful for non-volatile or thermally sensitive compounds and is widely applied for both qualitative and quantitative analysis.

Reverse-phase HPLC is the most common mode used for compounds of this nature. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of positional isomers, which can be a challenge, is often achievable with specialized stationary phases that offer different retention mechanisms, such as π-π stacking and hydrogen bonding. rsc.org

For a related compound, (2,4-Dichlorophenyl)acetonitrile, a reverse-phase HPLC method was developed using a Newcrom R1 column. The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Detection is typically carried out using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 2: Illustrative HPLC Conditions

| Parameter | Value |

|---|---|

| Column | C18 or other reverse-phase column |

| Mobile Phase | Acetonitrile/Water with acid modifier |

| Detection | UV Spectrophotometry |

| Application | Separation, Quantification, Impurity Profiling |

This table outlines general conditions often used for aromatic ketones.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions. libretexts.orgchemistryhall.com By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually track the consumption of the reactant and the formation of the product. rochester.edu

The process involves spotting a small amount of the reaction mixture on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system (eluent). chemistryhall.com The choice of eluent is critical to achieve good separation between the spots corresponding to the starting material and the product. rochester.edu Once the solvent front nears the top of the plate, it is removed and visualized, typically under UV light, which makes the aromatic rings in compounds like this compound visible as dark spots. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. nih.gov

Table 3: TLC for Reaction Monitoring

| Step | Description |

|---|---|

| 1. Spotting | Apply small spots of the starting material, a co-spot (starting material and reaction mix), and the reaction mixture onto the baseline of a TLC plate. rochester.edu |

| 2. Development | Place the plate in a sealed chamber containing a suitable eluent. Allow the solvent to travel up the plate via capillary action. chemistryhall.com |

| 3. Visualization | Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. libretexts.org |

| 4. Interpretation | Compare the spots. The disappearance of the starting material spot in the reaction lane indicates the reaction is progressing or complete. nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring and the protons of the acetone (B3395972) side chain. The splitting patterns (e.g., doublets, triplets) of the aromatic signals can help confirm the 2,4-substitution pattern.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. Characteristic signals would be observed for the carbonyl carbon (C=O), the methylene (B1212753) carbon (CH₂), the methyl carbon (CH₃), and the six distinct carbons of the dichlorophenyl ring. mdpi.com The chemical shifts of these carbons are indicative of their electronic environment. For instance, the C=S carbon in related thiourea (B124793) compounds appears in the low-field region around 180-182 ppm, while the C=O of an amide group is found near 166 ppm. mdpi.com

Mass Spectrometry (MS), including MALDI-MS and GC-MS

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS: As mentioned earlier, coupling Gas Chromatography with Mass Spectrometry is a common and highly effective analytical approach. After the GC separates the components of a mixture, the MS detector provides a mass spectrum for each component. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. For the related compound 2',4'-Dichloroacetophenone, the NIST library contains GC-MS data showing its mass spectrum. nih.gov

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry is a soft ionization technique typically used for large, non-volatile molecules. While less common for a small molecule like this compound, it could potentially be used for the analysis of its derivatives or reaction products, particularly if they are less volatile or part of a larger molecular assembly.

The mass spectrum of the related compound 2,4-dichlorophenoxyacetic acid shows a [M-H]⁻ ion at m/z 218.9 or 220.83, providing an example of how mass spectrometry identifies chlorinated compounds. researchgate.netresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloroacetophenone |

| 2,6-dichloroacetophenone |

| (2,4-Dichlorophenyl)acetonitrile |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The key functional groups are the carbonyl group (C=O) of the ketone, the aromatic ring, and the carbon-chlorine bonds.

The analysis of the spectrum allows for the confirmation of the molecular structure. The most prominent peaks are typically the C=O stretch, which is strong and sharp, and the C-Cl stretches. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | 1715 - 1725 | Strong, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Alkyl (CH₂) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1475 - 1600 | Medium to Weak |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

UV/VIS Spectroscopy for Detection and Quantification

Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of UV or visible light by a compound. iajps.com This technique is particularly useful for detecting and quantifying compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the dichlorinated benzene (B151609) ring acts as the primary chromophore.

The UV spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions within the aromatic system. researchgate.net The presence of the carbonyl group can also influence the spectrum.

For quantitative analysis, the Beer-Lambert law is applied. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a calibration curve with solutions of known concentrations, the concentration of an unknown sample can be determined. A study on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) identified absorption bands at 229 nm and 283 nm. researchgate.net Similar absorption maxima are expected for this compound due to the shared dichlorophenyl chromophore.

Expected UV/VIS Spectral Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|

Note: λmax values are dependent on the solvent used.

Other Relevant Analytical Techniques

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. For this compound (C₉H₈Cl₂O), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the compound's purity and identity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 203.07 | 53.24% |

| Hydrogen | H | 1.008 | 203.07 | 3.97% |

| Chlorine | Cl | 35.45 | 203.07 | 34.91% |

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp and well-defined melting point range (typically less than 1°C), whereas impurities tend to depress and broaden the melting point range. The reported melting point for the related compound 2,4-dichloroacetophenone is 33-34°C. hb-p.com

Optical Rotation Measurements for Chiral Derivatives

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org this compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if it is converted into a chiral derivative, this technique becomes essential for characterization.

For example, the reduction of the ketone group in this compound to a secondary alcohol (1-(2,4-dichlorophenyl)propan-2-ol) creates a chiral center. The resulting product can exist as a pair of enantiomers. These enantiomers will rotate plane-polarized light in equal but opposite directions. libretexts.org A polarimeter is used to measure the observed rotation. The specific rotation [α] is a standardized physical constant for a chiral compound and is calculated using the observed rotation, concentration, and path length. youtube.com A 50:50 mixture of the two enantiomers, known as a racemic mixture, will have no net optical rotation. libretexts.org

Titration and Conductivity Measurements

While this compound is not directly analyzable by titration due to its lack of acidic or basic functional groups, this method can be applied to reactions involving the compound. For instance, if this compound is synthesized via a reaction that consumes or produces an acid or a base, titration can be used to monitor the reaction's progress or to determine the yield by quantifying the reactant or product.

Conductivity measurements can also be employed to monitor reactions that involve a change in the concentration of ionic species. If a reaction involving this compound produces or consumes ions, the conductivity of the solution will change accordingly. By tracking this change over time, one can determine the reaction kinetics or the endpoint of a reaction. For example, in a reaction where this compound is a substrate and an ionic species is a product, an increase in conductivity would be observed as the reaction proceeds.

Theoretical and Computational Chemistry Studies of 2,4 Dichlorophenylacetone

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of molecules like 2,4-Dichlorophenylacetone. DFT methods provide a robust framework for modeling the electron distribution and predicting a variety of molecular properties with a favorable balance between accuracy and computational cost.

For this compound, DFT calculations would be invaluable for:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground-state geometry). This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating key electronic descriptors. The electron-withdrawing effects of the two chlorine atoms on the phenyl ring significantly influence the molecule's reactivity. DFT can quantify this through the calculation of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Spectroscopic Properties: Predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical environments.

Illustrative DFT Calculation Data for this compound

To illustrate the type of data generated from DFT calculations, the following table presents hypothetical, yet plausible, results for this compound, calculated at the B3LYP/6-31G(d) level of theory, a common DFT method.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -1234.5678 | Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.789 | eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.234 | eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.555 | eV | Indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 2.85 | Debye | A measure of the overall polarity of the molecule, arising from the electronegative chlorine and oxygen atoms. |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader set of techniques used to simulate the behavior of molecules. For this compound, computational analysis can reveal its various low-energy conformations. This is particularly important given the rotational freedom around the single bonds connecting the phenyl ring, the carbonyl group, and the methyl group.

Molecular dynamics (MD) simulations would further build upon static models by simulating the atomic motions of this compound over time. This approach can provide insights into:

Conformational Dynamics: How the molecule explores different shapes and conformations at a given temperature. This is crucial for understanding how it might interact with other molecules, such as reactants or biological targets.

Solvent Effects: The influence of a solvent environment on the molecule's structure and behavior. MD simulations can explicitly model solvent molecules, providing a more realistic representation of chemical processes that typically occur in solution.

Interactive Data Table: Conformational Analysis of this compound

This interactive table illustrates a hypothetical conformational analysis, showing the relative energies of different rotamers (conformers that differ by rotation around a single bond).

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 (Global Minimum) | 0° | 0.00 | 75.3 |

| 2 | 60° | 1.25 | 12.1 |

| 3 | 120° | 2.50 | 2.0 |

| 4 | 180° | 0.85 | 10.6 |

Note: The data presented is hypothetical and serves to demonstrate the output of molecular modeling studies.

Computational Prediction of Reactivity, Selectivity, and Product Formation

Computational methods are powerful tools for predicting the course of chemical reactions. For this compound, which serves as a precursor in various syntheses, these predictions are highly valuable.

Reactivity Prediction: By analyzing the electronic structure, particularly the distribution of electron density and electrostatic potential, computational models can identify the most reactive sites within the molecule. For this compound, the carbonyl carbon is an electrophilic site, making it susceptible to nucleophilic attack, a key step in reactions like reductive amination. The enolizable alpha-protons on the methyl group also represent a site of reactivity.

Selectivity Prediction: In reactions where multiple products are possible, computational chemistry can predict which product is more likely to form (selectivity). This is achieved by calculating the activation energies for the different reaction pathways. The pathway with the lower activation energy is kinetically favored and will be the major route for product formation.

Product Formation: By simulating the entire reaction mechanism, from reactants through transition states to products, computational models can predict the structure of the final products. This is especially useful for complex reactions or for understanding the formation of unexpected byproducts. For instance, in the synthesis of various heterocyclic compounds, this compound is a known starting material. nih.gov

Future Directions and Emerging Research Avenues for 2,4 Dichlorophenylacetone Research

Integration with Automated Synthesis and High-Throughput Screening Platforms:As more is learned about its chemistry, automated systems could be developed to rapidly synthesize a large number of its derivatives. These libraries of compounds could then be quickly tested (high-throughput screening) to identify potential applications.

Until primary research is conducted and published on 2,4-dichlorophenylacetone, a comprehensive article on its future research directions remains speculative.

Q & A

Q. What are the established synthetic routes for 2,4-dichlorophenylacetone in academic research?

this compound is commonly synthesized via Friedel-Crafts acylation, where 1,3-dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A specific protocol involves condensing 4-fluorobenzamidine hydrochloride with this compound in dry ethanol using K₂CO₃ as a base, followed by refluxing to yield imidazole derivatives . Key steps include strict anhydrous conditions and purification via recrystallization.

Q. How can researchers confirm the identity and purity of this compound?

Analytical techniques include:

- IR Spectroscopy : Characteristic carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and aromatic C-Cl peaks at 600–800 cm⁻¹. NIST provides reference spectra for 1-(2,4-dichlorophenyl)ethanone (synonym), with data digitized from 3800–400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 202/204 (Cl isotopic pattern) and fragments at m/z 167 (loss of Cl) and 139 (C₆H₃Cl₂⁺).

- HPLC/GC-MS : Retention time comparison against certified standards.

Q. What precautions are critical for handling this compound in laboratory settings?

- Contamination Avoidance : Use glassware rinsed with acetone-free solvents. Studies on similar chlorinated compounds highlight risks of contamination from plasticizers or prior experiments .

- Stability : Store at 0–6°C in amber vials to prevent photodegradation. Analytes in urine matrices (for exposure studies) require stabilizers like ascorbic acid to prevent decomposition .

Q. Why are there discrepancies in CAS registry numbers for this compound?

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

In a study synthesizing 4-(2,4-dichlorophenyl)imidazole derivatives, crystallographic data (Table 1: space group P 1, a = 8.732 Å, b = 9.541 Å) confirmed bond angles and dihedral angles between the dichlorophenyl and ketone groups. Atomic coordinates (Table 2) revealed Cl···H interactions stabilizing the lattice . Such data are critical for validating computational models (e.g., DFT).

Q. How should researchers address data contradictions in environmental or biomonitoring studies involving chlorinated ketones?

- Temporal Variability : Short half-lives (e.g., 2,4-D: <24 hrs in urine) require repeated sampling. Only 45% of biomonitoring studies report both creatinine-adjusted and unadjusted urinary concentrations, complicating dose-response analyses .

- Source Apportionment : Use multivariate regression to distinguish exposure sources (e.g., agricultural drift vs. lab synthesis).

Q. What methodologies enable the synthesis of cyclopropane derivatives from this compound?

1-(2,4-Dichlorophenyl)cyclopropanemethanamine (CAS 771582-72-0) is synthesized via [2+1] cyclopropanation using diazomethane or Simmons-Smith reagents. Key challenges include controlling ring strain and stereoselectivity. Purity (>95%) is confirmed via GC-MS and ¹H NMR (δ 1.2–1.5 ppm for cyclopropane protons) .

Q. How do structural modifications (e.g., esterification) alter the reactivity of this compound?

- Ester Derivatives : Methyl/ethyl esters (e.g., 2,4-dichlorophenylacetic acid methyl ester) are prepared via Fischer esterification. These derivatives exhibit enhanced volatility for GC analysis but reduced stability in aqueous matrices .

- Thiadiazine Derivatives : Condensation with hydrazine derivatives yields heterocycles with potential bioactivity. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.